molecular formula C10H13N3O4S B13071569 (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine

(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine

Cat. No.: B13071569
M. Wt: 271.30 g/mol
InChI Key: JBCCJVUMFWYZBK-MRVPVSSYSA-N
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Description

(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The presence of a nitro group and a sulfonyl group in the molecule suggests potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric and sulfuric acids.

    Sulfonylation: The sulfonyl group can be introduced by reacting the pyrrolidine derivative with a sulfonyl chloride, such as 4-nitrobenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Reduction of Nitro Group: Formation of (3R)-1-(4-Aminobenzenesulfonyl)pyrrolidin-3-amine.

    Substitution Reactions: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria, leading to their antibacterial effects. The nitro group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Nitrofurantoin: Contains a nitro group and is used as an antibacterial agent.

Uniqueness

(3R)-1-(4-Nitrobenzenesulfonyl)pyrrolidin-3-amine is unique due to the combination of a pyrrolidine ring, a nitro group, and a sulfonyl group, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

(3R)-1-(4-nitrophenyl)sulfonylpyrrolidin-3-amine

InChI

InChI=1S/C10H13N3O4S/c11-8-5-6-12(7-8)18(16,17)10-3-1-9(2-4-10)13(14)15/h1-4,8H,5-7,11H2/t8-/m1/s1

InChI Key

JBCCJVUMFWYZBK-MRVPVSSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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